Boc-5-hydroxy-D-tryptophan
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Overview
Description
Boc-5-hydroxy-D-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is often used in biochemical research due to its role as a precursor in the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-hydroxy-D-tryptophan typically involves the protection of the amino group of 5-hydroxy-D-tryptophan with a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or pyridine (Py). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-5-hydroxy-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .
Scientific Research Applications
Boc-5-hydroxy-D-tryptophan has a wide range of applications in scientific research:
Mechanism of Action
Boc-5-hydroxy-D-tryptophan exerts its effects primarily through its role as a precursor in the synthesis of serotonin. The compound is converted to serotonin via a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-D-tryptophan: The unprotected form of Boc-5-hydroxy-D-tryptophan, which is also a precursor to serotonin.
5-Hydroxy-L-tryptophan: The L-isomer of 5-hydroxy-D-tryptophan, which is more commonly used in research and therapeutic applications.
Uniqueness
This compound is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle in various chemical reactions. This stability allows for more precise control in synthetic and research applications .
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 |
InChI Key |
JELADEDZLOFFTA-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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